molecular formula C3H7ClN4 B2476999 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride CAS No. 60419-74-1

4-methyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No.: B2476999
CAS No.: 60419-74-1
M. Wt: 134.57
InChI Key: BYKJDECACZVPIE-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C3H7ClN4, is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-methyl-1H-1,2,3-triazole with hydrochloric acid. This process can be carried out under mild conditions, often involving the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These reactions are optimized for yield and purity, often using automated systems to control temperature, pH, and reaction time. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and other derivatives that retain the core triazole structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-methyl-2H-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H3,4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKJDECACZVPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60419-74-1
Record name 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride
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